molecular formula C9H16O2 B083980 Methyl cyclohexylacetate CAS No. 14352-61-5

Methyl cyclohexylacetate

Cat. No. B083980
CAS RN: 14352-61-5
M. Wt: 156.22 g/mol
InChI Key: IMXBRVLCKXGWSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl cyclohexylacetate and its derivatives involves several key reactions. Cyclohexenone derivatives, for instance, can be synthesized through an aromatization reaction involving methyl 2-aryl-6-oxocyclohex-1-enylacetates. This process entails heating the compounds with base-solvent systems, leading to the transformation of the cyclohexenone system to a phenolic structure with the loss of the acetate side-chain (Nasipuri, Roy Choudhury, & Bhattacharya, 1973). Furthermore, the carbonylation of cyclohexene in a methanol solution catalyzed by palladium(II) chloride–triphenylphosphine yields high yields of methyl cyclohexanecarboxylate, highlighting the efficiency of this process (Yoshida, Sugita, Kudo, & Takezaki, 1976).

Molecular Structure Analysis

The molecular structure of methyl cyclohexylacetate and related compounds can significantly influence their chemical reactivity and physical properties. For example, chemical shifts in methylcyclohexane have been studied to determine the effect of a single methyl group on the chemical shifts of protons in a cyclohexane ring (Lambert & Takeuchi, 1969).

Chemical Reactions and Properties

Chemical reactions involving methyl cyclohexylacetate are diverse and lead to the formation of various significant compounds. For instance, the ozonolytic cleavage of cyclohexene yields terminally differentiated products, including methyl 6-oxohexanoate and methyl 6,6-dimethoxyhexanoate, showcasing the versatility of reactions involving cyclohexene derivatives (Claus & Schreiber, 2003).

Physical Properties Analysis

The physical properties of methyl cyclohexylacetate and its derivatives, such as melting points, boiling points, and solubility, are crucial for their application in various chemical processes. The thermodynamic properties and molecular structure of cyclohexane, methylcyclohexane, and dimethylcyclohexanes have been extensively studied to understand their behavior in chemical reactions and potential applications (Beckett, Pitzer, & Spitzer, 1947).

Chemical Properties Analysis

The chemical properties of methyl cyclohexylacetate, including reactivity, stability, and compatibility with other compounds, play a significant role in its application in organic synthesis. The experimental and kinetic modeling study on methylcyclohexane pyrolysis and combustion provides insights into its combustion chemistry, crucial for developing kinetic models of larger cycloalkanes and practical fuels (Wang et al., 2014).

Scientific Research Applications

Methyl cyclohexylacetate is used in the field of chemical synthesis .

Application Summary

Methyl cyclohexylacetate is used as a starting material in the synthesis of cyclohexanol . Cyclohexanol is a value-added chemical that has a large application market .

Methods of Application

The synthesis of cyclohexanol involves the hydrogenation of cyclohexyl acetate, which is derived from the esterification of acetic acid and cyclohexene . This process not only provides a novel route to yield cyclohexanol and ethanol, but also rationally utilizes excess acetic acid .

For instance, heterocyclic compounds, which may include structures similar to Methyl cyclohexylacetate, are present in more than 85% of all physiologically active chemical compounds . These compounds are found in a variety of medicinally important substances, such as alkaloids, morphine, vinblastine, and reserpine, and a variety of antibiotics, such as cephalosporin, penicillin, and others .

For instance, heterocyclic compounds, which may include structures similar to Methyl cyclohexylacetate, are present in more than 85% of all physiologically active chemical compounds . These compounds are found in a variety of medicinally important substances, such as alkaloids, morphine, vinblastine, and reserpine, and a variety of antibiotics, such as cephalosporin, penicillin, and others .

Safety And Hazards

Methyl cyclohexylacetate is classified as a Category 3 flammable liquid according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) . It also has acute toxicity when ingested, inhaled, or comes into contact with the skin . It can cause skin irritation and serious eye damage .

properties

IUPAC Name

methyl 2-cyclohexylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-11-9(10)7-8-5-3-2-4-6-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXBRVLCKXGWSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60162451
Record name Methylcyclohexylacetate
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Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl cyclohexylacetate

CAS RN

14352-61-5
Record name Cyclohexaneacetic acid, methyl ester
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Record name Cyclohexaneacetic acid, methyl ester
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Record name Cyclohexaneacetic acid, methyl ester
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Record name Methylcyclohexylacetate
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Record name Methyl cyclohexylacetate
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Synthesis routes and methods I

Procedure details

To an ice-cooled and stirred solution of cyclohexylacetic acid (9.34 g, 0.066 mol) in 30 ml of ether was slowly added an excess solution of diazomethane in ether. After concentration of ether, the residue was distilled under reduced pressure to give a colorless transparent liquid of methyl cyclohexylacetate (7.45 g, 0.048 mol, yield 72.4%, b.p. 86°-88° C./12 mmHg), which was assigned the structure by the following data:
[Compound]
Name
ice
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0 (± 1) mol
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reactant
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9.34 g
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30 mL
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
W Parker, RA Raphael - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
… iodide [from magnesium (8.85 g.)] to cyclohexylidenemalononitrile (43.8 g.) was camed out as in the above cognate preparation of ethyl a-cyano-l-methylcyclohexylacetate, yielding l-…
Number of citations: 10 pubs.rsc.org
JS Swenton, AJ Krubsack - Journal of the American Chemical …, 1969 - ACS Publications
I II and bismethanonaphthalene. lb We wish to report radically different behavior for the carbomethoxysubstituted benzonorcaradiene (III) 1 2 on irradiation. Whereas Ifollows a single …
Number of citations: 23 pubs.acs.org
T Abe, H Baba, E Hayashi, S Nagase - Journal of Fluorine Chemistry, 1983 - Elsevier
… were obtained by the fluorination of methyl cyclopentylacetate and methyl cyclohexylacetate … the following seven compounds; methyl cyclopentyl acetate (I), methyl cyclohexylacetate …
Number of citations: 21 www.sciencedirect.com
T Abe, E Hayashi, H Baba, S Nagase - Chemistry Letters, 1980 - journal.csj.jp
The electrochemical fluorination of methyl cyclohexen-2-ylbutyrate (1) afforded perfluoro(8-methoxy-9-ethyl-7-oxabicyclo[4.3.0]nonane) (1b) together with perfluoro(9-ethyl-7-oxabicyclo[…
Number of citations: 5 www.journal.csj.jp
H Ishibashi, M Okada, H Nakatani, M Ikeda… - Journal of the Chemical …, 1986 - pubs.rsc.org
… The vinylcyclopropane structure was further confirmed by reduction of (9) with Raney nickel to give methyl cyclohexylacetate (1Q4 In addition, treatment of (9) with trifluoroacetic acid …
Number of citations: 1 pubs.rsc.org
DN Chatterjee, SP Bhattacharjee - Tetrahedron, 1971 - Elsevier
… Usual work up gave a forerun of ethyl 4-methyl cyclohexylacetate (5 g). bp 100/l mm furnishing 4-methyl cyclohexyl acetic acid, mp 7 I ‘, on hydrolysis, followed by a staeoisomeric …
Number of citations: 8 www.sciencedirect.com
W Von E. Doering, LH Knox - Journal of the American Chemical …, 1961 - ACS Publications
The series of carbenes, CEL, CHCOOCEL and C (COOC2Hs) 2, reacts with the carbon-hydrogen bond with increasing discrimination in the sense 3> 2> 1. The presence of carbalkoxy …
Number of citations: 64 pubs.acs.org
F Charbonnier, A Moyano… - The Journal of Organic …, 1987 - ACS Publications
… in 0.2 mL of tetrahydrofuran and 0.570 mL (1.45 mmol) of a 2.55 M solution of n-butyllithium in hexane) at -78 C was added over 5 min 150 mg (0.96 mmol) of methyl cyclohexylacetate (…
Number of citations: 48 pubs.acs.org
HD Roth, ML Manion - Journal of the American Chemical Society, 1975 - ACS Publications
The mechanisms involved in the photosensitized decomposition of methyl diazoacetate (I) were studied by examining the effect of 1 on the CIDNP phenomena observed during the …
Number of citations: 23 pubs.acs.org
RC Blinn, FA Gunther, RL Metcalf - Journal of the American …, 1954 - ACS Publications
Compounds of the type R-CH2OITCCls, when R is phenyl,^-chlorophenyl,£-tolyl, thienyl, 5-chlorothienyl, furyl, pyrryl, or N-methyl pyrryl, were prepared and tested as insecticides …
Number of citations: 11 pubs.acs.org

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